n-Allyl-n-((benzyloxy)carbonyl)glycine
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Overview
Description
n-Allyl-n-((benzyloxy)carbonyl)glycine is a compound that belongs to the class of N-acylglycines It is characterized by the presence of an allyl group and a benzyloxycarbonyl group attached to the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Allyl-n-((benzyloxy)carbonyl)glycine can be synthesized through a series of chemical reactions. One common method involves the reaction of glycine with benzyloxycarbonyl chloride to form N-benzyloxycarbonylglycine. This intermediate is then reacted with allyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-n-((benzyloxy)carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Free amine.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
n-Allyl-n-((benzyloxy)carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of n-Allyl-n-((benzyloxy)carbonyl)glycine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound that exerts its effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonylglycine: Lacks the allyl group but shares the benzyloxycarbonyl moiety.
N-allylglycine: Contains the allyl group but lacks the benzyloxycarbonyl group.
N-carbobenzoxyglycine: Another name for N-benzyloxycarbonylglycine.
Uniqueness
n-Allyl-n-((benzyloxy)carbonyl)glycine is unique due to the presence of both the allyl and benzyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
71931-22-1 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-8-14(9-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) |
InChI Key |
CNDHJMGLYTXBGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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